molecular formula C26H16 B14717929 Naphthalene, 1,8-bis(phenylethynyl)- CAS No. 17694-87-0

Naphthalene, 1,8-bis(phenylethynyl)-

Cat. No.: B14717929
CAS No.: 17694-87-0
M. Wt: 328.4 g/mol
InChI Key: VUWXIJSTGVLREH-UHFFFAOYSA-N
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Description

Naphthalene, 1,8-bis(phenylethynyl)- (CAS: 2025-95-8; MFCD00010251), is a naphthalene derivative functionalized with phenylethynyl groups at the 1,8-positions. Its U-shaped geometry (due to steric constraints) and extended π-conjugation make it a valuable scaffold in materials science, coordination chemistry, and organic synthesis . The compound exhibits unique electronic properties, including intramolecular charge transfer and fluorescence, which are influenced by the rigidity of the naphthalene core and the rotational freedom of the ethynylphenyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Grignard Coupling Reaction

A key method involves the reaction of naphthalene derivatives (e.g., 1,8-diiodonaphthalene) with phenylethynyl halides using Grignard reagents and organonickel catalysts (e.g., nickel acetylacetonate). This approach provides high-purity products under mild conditions, though side products like biphenyl may form due to competing Grignard exchange reactions .

Reaction Details Conditions Yield Key Products
1,8-diiodonaphthalene + phenylmagnesium iodideNi(AcAc)₂ catalyst, -15°C to -10°C~70%1,8-diphenylnaphthalene
Side products: Biphenyl, 1-phenylnaphthalene

Sonogashira Coupling

While not directly reported for this compound, analogous syntheses (e.g., DPEN) use Sonogashira coupling between dihalonaphthalenes and ethynylbenzene. This method is likely applicable, leveraging palladium catalysts for C-C bond formation .

Organonickel-Catalyzed Coupling

First-generation synthesis often employs organonickel catalysts to facilitate direct coupling of aromatic systems. This method is efficient for constructing sterically hindered derivatives like 1,8-diphenylnaphthalene, though yields depend on reaction temperature and catalyst choice .

Steric Effects and Reaction Rates

The bulky phenylethynyl groups induce steric hindrance, altering reaction rates and selectivity. For example, in Grignard couplings, competing side reactions (e.g., exchange of halides with Grignard reagents) reduce yields unless optimized .

π-π Stacking Interactions

The compound’s planar structure enables π-π stacking, critical for applications in organic electronics. This property facilitates charge transport and molecular organization in electronic devices.

Heterocyclization and Dimerization

Related compounds (e.g., 2-(phenylethynyl)-1,8-bis(dimethylamino)naphthalene) undergo Glaser oxidative dimerization to form conjugated diynes or heterocyclize into benzo[g]indoles. These pathways suggest potential reactivity for naphthalene, 1,8-bis(phenylethynyl)- under similar conditions .

Carbene Additions

Reaction with phenylchlorocarbene yields intramolecular cyclization products and a dication intermediate (1,8-naphthylenebis(diphenylcyclopropenylium)). This highlights the compound’s susceptibility to electrophilic additions .

Reaction Type Mechanism Key Products
Phenylchlorocarbene additionCarbene insertion followed by cyclizationIntramolecular cyclization product, dication

Formation of Dication via Phenylchlorocarbene

The bisadduct of phenylchlorocarbene with naphthalene, 1,8-bis(phenylethynyl)- forms a dication intermediate (1,8-naphthylenebis(diphenylcyclopropenylium)), stabilized by resonance. This reaction demonstrates the compound’s reactivity toward carbene species .

Thermal Stability

Though detailed thermolysis data is limited, the compound exhibits high thermal stability, retaining structural integrity up to significant temperatures before decomposition.

Scientific Research Applications

Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Structural and Conformational Differences

a. 1,8-Bis(trimethylsilylethynyl)anthracene (1,8-BTMSA)

  • Rotation Dynamics : Unlike 1,8-bis(phenylethynyl)naphthalene, 1,8-BTMSA exhibits unrestricted rotation of its trimethylsilylethynyl (TMSE) groups in the gas phase, as confirmed by gas electron diffraction (GED) and quantum chemical calculations .
  • Electronic Effects : The TMSE groups in 1,8-BTMSA reduce steric hindrance compared to phenyl groups, altering its electronic structure and intermolecular interactions .

b. 1,8-Bis(diphenylphosphino)naphthalene

  • Coordination Chemistry: This compound acts as a bidentate ligand in PtM₂ (M = Ru, Mn) complexes, forming tricyclic coordination geometries with distinct bond distances (e.g., Pt–Ru = 2.794 Å) and angles (Ru–Pt–Ru = 148.74°) .

c. 1,8-Bis(4-fluorophenyl)naphthalene

  • Aromatic Interactions : The U-shaped geometry of 1,8-diaryl naphthalenes enables face-to-face π-π stacking in the ground state and edge-to-face conformations in transition states. Fluorine substituents enhance dipole interactions, unlike the ethynyl groups in 1,8-bis(phenylethynyl)naphthalene, which prioritize conjugation over polar effects .

a. Cyclization Reactions

  • 1,8-Bis(phenylethynyl)naphthalene undergoes tandem cationic and radical pathways to form azulene-embedded polycyclic aromatic hydrocarbons (PAHs) (Scheme 67, ). This contrasts with 1,8-bis(1-alkynyl)naphthalenes, which lack phenyl groups and show reduced stability in similar reactions .

b. Catalytic Utility

  • In rhodium-catalyzed alkynylsilylation, 1,8-bis(phenylethynyl)naphthalene derivatives (e.g., 1k) achieve high yields (73–93%) due to synergistic steric and electronic effects from phenyl groups . Comparatively, alkyl-substituted analogs (e.g., 1a, 1e) require ligand optimization (e.g., PPh₃ → P(4-MeOC₆H₄)₃) for comparable efficiency .

Electronic and Material Properties

  • Charge Transfer : The phenylethynyl groups in 1,8-bis(phenylethynyl)naphthalene enable intramolecular charge transfer, as evidenced by its use in photoluminescent cyclophanes (e.g., 1,6-diphenylpyrene derivatives) .
  • Coordination Complexes : PtRu₂ complexes with 1,8-bis(phenylethynyl)naphthalene ligands exhibit metallocyclic structures with bond distances (Pt–Ru = 2.794 Å) shorter than those in PtMn₂ analogs (Pt–Mn = 2.847 Å), highlighting substituent-dependent metal-ligand interactions .

Data Tables

Table 1: Structural Parameters of Coordination Complexes

Compound Metal Center Bond Distance (Å) Angle (°) Reference
PtRu₂ with 1,8-bis(phenylethynyl)naphthalene Pt–Ru 2.794 Ru–Pt–Ru: 148.74
PtMn₂ with 1,8-bis(phenylethynyl)naphthalene Pt–Mn 2.847 Mn–Pt–Mn: N/A

Table 2: Reaction Yields in Cyclization Pathways

Substrate Reaction Type Yield (%) Reference
1,8-Bis(phenylethynyl)naphthalene Azulene synthesis 65–85
1k (silylated derivative) Alkynylsilylation 93

Key Research Findings

Gas-Phase Dynamics : 1,8-Bis(phenylethynyl)naphthalene derivatives exhibit restricted rotation of ethynylphenyl groups compared to TMSE analogs, influencing their conformational stability .

Catalytic Versatility : Phenyl substituents enhance reaction yields in alkynylsilylation (93% for 1k vs. 73% for alkyl analogs) .

Material Design : The U-shaped geometry and π-conjugation of 1,8-bis(phenylethynyl)naphthalene make it ideal for constructing luminescent cyclophanes and PAHs .

Biological Activity

Naphthalene, 1,8-bis(phenylethynyl)- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Naphthalene Derivatives

Naphthalene derivatives are known for their wide range of biological activities, including anti-inflammatory , antibacterial , antioxidant , and anticancer effects. The unique structure of naphthalene allows for modifications that enhance its pharmacological properties. Specifically, compounds such as naphthalene, 1,8-bis(phenylethynyl)- have been synthesized to explore their potential in cancer therapy and other medical applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study focused on naphthalene-substituted triazole spirodienones demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and effective tumor growth suppression in vivo . The mechanism involved cell cycle arrest and apoptosis induction, indicating that naphthalene derivatives can act as potent anticancer agents.

Table 1: Cytotoxic Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6aMDA-MB-2313.52Cell cycle arrest and apoptosis
1,8-bis(phenylethynyl)-4T1 (mouse)Not reportedTumor growth suppression
VorinostatVarious cancer cells3.52Histone deacetylase inhibition

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Naphthalene compounds have been identified as effective inhibitors of topoisomerases, enzymes critical for DNA replication and transcription .
  • Protein-Tyrosine Phosphatase Inhibition : These compounds also exhibit inhibitory effects on cytoplasmic protein-tyrosine phosphatases, which play roles in cell signaling pathways involved in cancer progression .
  • Microtubule Inhibition : Some naphthalene derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Case Studies

  • Breast Cancer : A study evaluating the anticancer properties of a novel naphthalene derivative showed promising results in inhibiting tumor growth in mouse models. The compound demonstrated minimal toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
  • Antimicrobial Activity : Another investigation into the antibacterial properties of naphthalene derivatives revealed their effectiveness against various bacterial strains. The study emphasized the potential use of these compounds as alternative antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,8-bis(phenylethynyl)naphthalene, and how can reaction byproducts be minimized?

The synthesis of 1,8-bis(phenylethynyl)naphthalene often involves Sonogashira coupling or carbene addition reactions. For example, phenylchlorocarbene reacts with the compound to form intramolecular cyclization products and dications, requiring precise control of stoichiometry and reaction time to avoid over-addition . Optimization can be achieved by monitoring intermediates via NMR or mass spectrometry. Solvent choice (e.g., THF vs. DMF) and catalyst systems (e.g., Pd/Cu) also influence selectivity .

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing the electronic and structural properties of this compound?

UV-Vis and fluorescence spectroscopy are critical for analyzing extended π-conjugation, while X-ray crystallography resolves steric effects from the bulky phenylethynyl groups. For electronic structure, DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Weak C–H···O and π–π interactions, as observed in related naphthalene derivatives, stabilize crystal packing and can be validated via Hirshfeld surface analysis .

Q. How should researchers design toxicity studies for naphthalene derivatives, given potential contradictions between inhalation and dermal exposure data?

Adopt tiered testing protocols: (1) Begin with in vitro assays (e.g., Ames test for genotoxicity), (2) proceed to acute exposure studies in rodents (oral, dermal, inhalation routes), and (3) assess chronic effects using biomarkers like hepatic CYP450 activity. Use inclusion criteria from toxicological profiles (e.g., species: lab mammals; endpoints: respiratory, hepatic effects) to standardize comparisons . Address discrepancies by evaluating exposure duration, metabolite profiles, and species-specific metabolic pathways .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of 1,8-bis(phenylethynyl)naphthalene in frustrated Lewis pair (FLP) systems?

The compound’s rigid naphthalene backbone and electron-rich ethynyl groups enable it to act as a Lewis base in FLPs. When paired with Lewis acids like B(C6F5)3, it facilitates heterolytic H2 activation. Computational studies (e.g., NBO analysis) reveal charge transfer between the naphthalene π-system and the acid, lowering activation barriers. Kinetic experiments (e.g., stopped-flow spectroscopy) quantify H2 uptake rates and guide catalyst optimization .

Q. How can computational modeling resolve conflicting reports on the compound’s reactivity in halogenation reactions?

Conflicting bromination pathways (e.g., radical vs. ionic mechanisms) can be clarified using ab initio molecular dynamics (AIMD) or DFT transition-state analysis. For example, bromolium ion intermediates proposed in bromination studies require validation via IRC (intrinsic reaction coordinate) calculations. Solvent effects (polar vs. nonpolar) and substituent electronic parameters (Hammett constants) should be incorporated into models .

Q. What strategies mitigate structural instability in crystalline derivatives of 1,8-bis(phenylethynyl)naphthalene during X-ray diffraction studies?

To address weak diffraction and rapid solvent loss: (1) Use low-temperature (100 K) data collection to reduce thermal motion, (2) employ non-polar solvents (e.g., hexane) for crystallization to minimize lattice disruptions, and (3) apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. For Z’ > 1 structures, analyze symmetry-independent molecules for dominant intermolecular interactions (e.g., C–H···π) .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., compare experimental vs. theoretical pKa values for related bases) .
  • Risk of Bias Mitigation : Follow risk-of-bias questionnaires (e.g., randomization of doses, blinding in animal studies) to ensure reproducibility .
  • Environmental Fate Studies : Use LC-MS/MS to track degradation products in water/sediment systems, referencing EPA guidelines for half-life determination .

Properties

CAS No.

17694-87-0

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

1,8-bis(2-phenylethynyl)naphthalene

InChI

InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H

InChI Key

VUWXIJSTGVLREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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